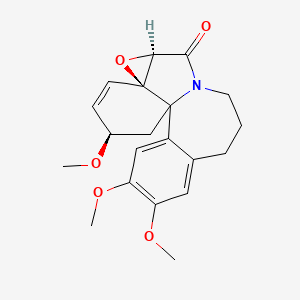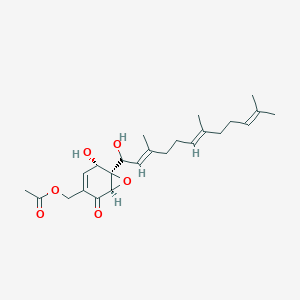
trans-2-Morpholin-4-ylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Electrophilic Sulfenylation
N-(2- and 4-Nitrophenylthio)morpholines, including compounds related to trans-2-morpholin-4-ylcyclohexanol, undergo electrophilic sulfenylation with olefins like cyclohexene to form trans-2-arylthiocyclohexanol derivatives (Zyk et al., 1998).
Catalytic Osmylation
Research has shown that catalytic osmylation of certain cyclohexene-cyclohexanol compounds in the presence of N-methyl morpholine-N-oxide leads to selective reactions, illustrating the influence of substituents like morpholine on reaction pathways (Darvich & Rovshandeh, 1995).
Oxidation Reactions
Morpholine enamines, including those with structures similar to this compound, have been oxidized with metal oxidants, yielding various products like N-acetyl-morpholine and 2-morpholino-ketone, demonstrating the versatility of morpholine derivatives in chemical reactions (Corbani et al., 1973).
Solvent Effects in Organic Synthesis
Studies have shown that the reaction of 2,6-dibromocyclohexanone with morpholine is significantly influenced by the choice of reaction solvent, indicating the critical role of solvent environment in reactions involving morpholine derivatives (SatoKikumasa et al., 1975).
Ion Chromatographic Analysis
Morpholine and its derivatives, such as this compound, can be quantified in aqueous solutions using ion chromatography, showcasing the application of this technique in analyzing complex organic mixtures (Gilbert et al., 1984).
Stereoselective Synthesis
The stereoselective synthesis of morpholine derivatives, including trans-2,5-disubstituted morpholines, highlights the importance of chiral control in the synthesis of complex organic molecules (Lanman & Myers, 2004).
Combustion Chemistry
Morpholine and its derivatives have been studied in the context of combustion chemistry, particularly in understanding the combustion process of nitrogen-containing fuels (Lucassen et al., 2009).
Properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWZNEVHNNIRKP-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol](/img/structure/B1248852.png)
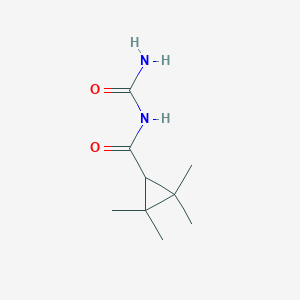
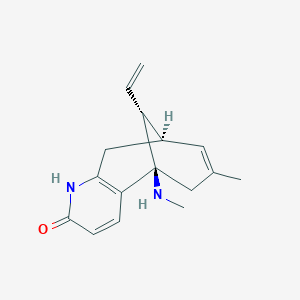
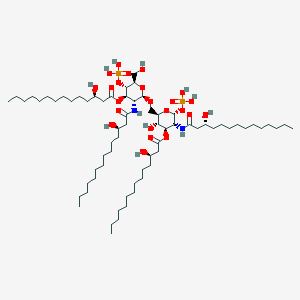
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)

